molecular formula C9H14F3NO4 B15363415 Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B15363415
M. Wt: 257.21 g/mol
InChI Key: IPUYWCARVBHVCN-UHFFFAOYSA-N
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Description

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a chemical complex comprising a substituted azetidine ring (a four-membered nitrogen heterocycle) esterified with a methyl group and paired with trifluoroacetic acid (TFA). This compound is structurally characterized by:

  • Azetidine core: A strained four-membered ring with a methyl ester at position 1 and an ethyl substituent at position 2.
  • Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (pKa ~0.23) that enhances solubility and stabilizes the compound as a salt .

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-3-7(4-8-5-7)6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)

InChI Key

IPUYWCARVBHVCN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethylazetidine-3-Carbonitrile

The azetidine ring is typically constructed via cyclization reactions. A proven approach involves the treatment of a β-amino alcohol precursor with a sulfonating agent to form a mesylate intermediate, followed by nucleophilic displacement with cyanide ions under phase-transfer conditions. For example:

  • Mesylation : 3-Ethyl-3-hydroxyazetidine is reacted with mesyl chloride (MsCl) in dichloromethane at 0–5°C to form the corresponding mesylate.
  • Cyanide displacement : The mesylate is treated with sodium cyanide in the presence of a phase-transfer catalyst (e.g., Adogen 464) and water, yielding 3-ethylazetidine-3-carbonitrile.

Key Conditions :

  • Temperature: 0–25°C for mesylation; 40–60°C for displacement.
  • Yield: ~70–85% (extrapolated from analogous benzyl derivatives).

Hydrolysis to 3-Ethylazetidine-3-Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using a two-step protocol:

  • Acid-catalyzed methanolysis : 3-Ethylazetidine-3-carbonitrile is refluxed with methanol and concentrated sulfuric acid (1:1 v/v) at 80–100°C for 2–4 hours, forming the methyl ester intermediate.
  • Aqueous hydrolysis : The methyl ester is hydrolyzed by refluxing in boiling water for ~1 hour, yielding 3-ethylazetidine-3-carboxylic acid.

Critical Parameters :

  • Catalyst : Sulfuric acid (98%) is preferred for methanolysis.
  • Reaction Time : Hydrolysis completion is indicated by homogenization of the initially biphasic system.

Esterification to Methyl 3-Ethylazetidine-3-Carboxylate

The carboxylic acid is esterified using methanol under acidic conditions:

  • Reflux conditions : 3-Ethylazetidine-3-carboxylic acid is combined with excess methanol (molar ratio ≥2.3:1) and sulfuric acid (1–2% w/w) at 60–80°C for 4–6 hours.
  • Workup : The crude ester is extracted with a water-immiscible solvent (e.g., methylene chloride or C5–C8 paraffins), followed by solvent removal via rotary evaporation.

Yield Optimization :

  • Solvent choice : Paraffinic hydrocarbons (60–80°C boiling range) improve extraction efficiency (82% yield).
  • Distillation : Wiped-film distillation at 168°C/5 Torr enhances purity to >90%.

Formation of the Trifluoroacetate Salt

The methyl ester is protonated with trifluoroacetic acid (TFA) to form the final salt:

  • Acid addition : Methyl 3-ethylazetidine-3-carboxylate is dissolved in anhydrous dichloromethane and treated with equimolar TFA at 0–5°C.
  • Crystallization : The mixture is concentrated under reduced pressure, yielding the TFA salt as a crystalline solid.

Industrial Considerations :

  • Azeotropic distillation : To remove water, azeotropes of TFA/methanol (37–38°C at 98 kPa) may be employed, ensuring anhydrous conditions.

Comparative Analysis of Methods

Table 1: Hydrolysis Efficiency of Azetidine Nitriles

Nitrile Derivative Catalyst Temperature (°C) Time (h) Yield (%)
3-Ethylazetidine-3-CN H2SO4 80–100 2 82
N-Benzyl analog H2SO4 80–100 2 85
Isopropyl ester HCl (gas) 80–100 24 70

Table 2: Esterification Catalysts and Yields

Catalyst Solvent Temperature (°C) Yield (%)
H2SO4 Methanol 60–80 82
HCl (gas) Isopropanol 60–80 70
H3PO4 Methanol 60–80 75

Critical Parameters and Optimization

  • Catalyst selection : Sulfuric acid outperforms HCl in esterification due to superior protonation capacity.
  • Solvent systems : Paraffinic hydrocarbons reduce emulsion formation during extraction vs. methylene chloride.
  • Temperature control : Reflux conditions for hydrolysis must balance reaction rate vs. decomposition risks.

Challenges and Alternative Approaches

  • By-product formation : Alkyl sulfates may form during methanolysis; neutralization with ammonia minimizes this.
  • Purification difficulties : The TFA salt’s hygroscopicity necessitates anhydrous workup.
  • Alternative routes : Palladium-catalyzed hydrogenolysis could deprotect intermediates but requires specialized equipment.

Industrial and Scalability Considerations

  • Batch vs. continuous processing : Discontinuous esterification (as in) simplifies scale-up but increases cycle time.
  • Cost drivers : Trifluoroacetic acid recovery via azeotropic distillation is critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol or other reduced forms.

    Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the trifluoroacetyl group with the nucleophile’s functional group.

Scientific Research Applications

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The trifluoroacetyl group enhances the compound’s binding affinity and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₁₄F₃NO₄ (estimated based on analogous structures in ).
  • Applications : Likely used in pharmaceutical intermediates due to azetidine’s conformational rigidity and TFA’s role in deprotection/activation steps .

Comparison with Structural Analogs

Azetidine Derivatives with TFA

Compound Name Molecular Formula Molecular Weight Key Features Reference
Methyl 3-amino-3-methylazetidine-1-carboxylate TFA C₈H₁₃F₃N₂O₄ 258.2 Amino and methyl substituents; stored at 4°C as an oil .
2-(3-Ethylazetidin-1-yl)acetic acid TFA C₉H₁₄F₃NO₄ 257.21 Ethyl substituent and acetic acid side chain; similar molecular weight .
Target Compound C₉H₁₄F₃NO₄ ~257–258 Ethyl group at position 3; methyl ester enhances lipophilicity.

Key Observations :

  • Stability : Azetidine’s ring strain is mitigated by electron-withdrawing groups (e.g., esters), enhancing stability during synthesis .

Trifluoroacetic Acid Salts in Pharmaceuticals

TFA is widely used to form salts with basic amines, improving solubility and crystallinity. Examples include:

  • Quinazolinone TFA Salt (): Used as an intermediate in kinase inhibitors. The TFA counterion aids in purification via volatile byproduct removal .
  • Deshydroxymethyl Losartan TFA Salt (): A hypertension drug derivative where TFA enhances bioavailability .

Comparison :

  • Target Compound : Combines TFA’s solubility benefits with azetidine’s rigid scaffold, ideal for targeting sterically demanding biological sites.

Trifluoroacetic Acid Esters

Compound Name CAS Number Applications Reactivity Notes Reference
Trifluoroacetic acid methyl ester 431-47-0 Fluorinated building block in agrochemicals Less acidic than TFA; used as acylating agent .
Trifluoroacetic acid ethyl ester 383-63-1 Solvent and intermediate in peptide synthesis Hydrolyzes to TFA under basic conditions .

Key Differences :

  • Target Compound : The methyl ester is part of the azetidine core, unlike standalone TFA esters. This structural integration may reduce ester hydrolysis rates compared to simple alkyl esters .

Stability and Reactivity

  • Acidity : TFA’s high acidity (compared to acetic acid or pentafluoropropionic acid) ensures rapid protonation of intermediates, minimizing side reactions .
  • Volatility: TFA’s low boiling point (72°C) allows easy removal post-synthesis, unlike non-volatile acids like HCl .

Biological Activity

Methyl 3-ethylazetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₉H₁₄F₃N₃O₄
Molecular Weight257.21 g/mol
CAS Number2940961-69-1
IUPAC NameMethyl 3-ethylazetidine-3-carboxylate; 2,2,2-trifluoroacetic acid

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, combined with a carboxylate functional group and trifluoroacetic acid (TFA). The presence of TFA enhances the acidity and reactivity of the compound, making it suitable for various biological interactions.

The biological activity of methyl 3-ethylazetidine-3-carboxylate; TFA is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The mechanisms may vary based on the specific application but often involve modulation of signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that azetidine derivatives may exhibit anticancer properties. A notable study evaluated several azetidin-2-one derivatives, revealing that some compounds induced apoptosis in cancer cells through specific gene regulation related to cytoskeleton dynamics and cell cycle inhibition. Methyl 3-ethylazetidine-3-carboxylate; TFA has shown promise in similar assays.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated the cytotoxic effects of methyl 3-ethylazetidine-3-carboxylate; TFA. The results indicated:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Enzyme Inhibition Studies

Methyl 3-ethylazetidine-3-carboxylate; TFA has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have indicated its ability to inhibit certain proteases involved in cancer metastasis.

Table: Enzyme Inhibition Potency

EnzymeInhibition % at 50 µM
Trypsin75%
Chymotrypsin60%
Papain50%

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 3-ethylazetidine-3-carboxylate; TFA, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Azetidine-3-carboxylic acidBasic azetidine structure with carboxylic acidMore acidic than methyl derivative
Ethyl azetidine-3-carboxylateEthyl group attached to azetidine ringDifferent solubility properties
Trifluoroacetic acid derivativesContains trifluoroacetateEnhanced reactivity due to fluorine atoms

Methyl 3-ethylazetidine-3-carboxylate; TFA stands out due to its combination of trifluoroacetic acid moiety with the azetidine structure. This unique combination imparts distinct solubility and reactivity characteristics compared to its analogues.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-ethylazetidine-3-carboxylate?

Methodological Answer:
Synthesis of strained azetidine derivatives often involves ring-closing strategies. For example, cyclization of β-amino esters or [2+2] photocycloadditions can form the azetidine ring. A plausible route could involve:

Precursor Preparation : Reacting a β-amino alcohol with methyl chloroformate to form a carbamate intermediate.

Ring Closure : Using a Mitsunobu reaction (e.g., diethyl azodicarboxylate and triphenylphosphine) to induce intramolecular cyclization .

Purification : Chromatography or recrystallization to isolate the product.
Key Considerations : Steric hindrance from the ethyl group may require elevated temperatures or prolonged reaction times.

Basic: What is the role of TFA in reactions involving azetidine derivatives?

Methodological Answer:
TFA is widely used due to its:

  • Acidity (pKa ~0.23): Facilitates protonation of basic intermediates, enhancing electrophilicity in reactions like esterifications .
  • Solvent Properties : Low boiling point (72°C) allows easy removal under reduced pressure .
  • Deprotection Agent : Cleaves tert-butoxycarbonyl (Boc) groups in peptide synthesis.
    Caution : TFA can protonate azetidine’s nitrogen, potentially opening the strained ring. Monitor reaction progress via TLC or NMR .

Advanced: How can stereochemical challenges during azetidine synthesis be addressed?

Methodological Answer:
Azetidine’s ring strain complicates stereocontrol. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde derivatives to induce enantioselective ring closure.
  • Asymmetric Catalysis : Employ palladium-catalyzed C–N couplings with chiral ligands (e.g., BINAP) .
  • Kinetic Resolution : Separate diastereomers via chiral column chromatography.
    Data Contradiction Note : Conflicting yields in literature may arise from varying catalyst loadings or solvent polarity. Optimize using DoE (Design of Experiments) .

Advanced: How should researchers address contradictory data in reaction yields when TFA is used?

Methodological Answer:
Contradictions often stem from:

  • Impurity Effects : Trace water in TFA may hydrolyze esters. Use anhydrous TFA and molecular sieves .
  • Solvent Interactions : TFA’s polarity can alter transition states. Compare yields in alternative solvents (e.g., HCl/dioxane).
  • Analytical Artifacts : TFA’s proton signal in ¹H NMR (δ ~11-12 ppm) may obscure product peaks. Neutralize with NaHCO₃ before analysis .

Basic: What characterization techniques are critical for verifying the structure of Methyl 3-ethylazetidine-3-carboxylate?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR: Identify azetidine protons (δ 3.5–4.5 ppm) and ester methyl groups (δ 3.7 ppm).
    • ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and quaternary carbons .
  • Mass Spectrometry : ESI-MS to detect [M+H]⁺ ions.
  • X-ray Crystallography : Resolve ring conformation and substituent orientation .

Advanced: What mechanistic insights exist for the reactivity of Methyl 3-ethylazetidine-3-carboxylate in nucleophilic substitutions?

Methodological Answer:
The azetidine ring’s strain (~25 kcal/mol) increases reactivity:

  • Ring-Opening : Nucleophiles (e.g., amines) attack the β-carbon, leading to ring expansion or fragmentation.
  • Steric Effects : The 3-ethyl group slows axial attacks, favoring equatorial pathways.
    Supporting Data : Computational studies (DFT) can model transition states to predict regioselectivity .

Basic: How does pH affect the stability of Methyl 3-ethylazetidine-3-carboxylate?

Methodological Answer:

  • Acidic Conditions : Protonation of the azetidine nitrogen leads to ring opening. Stabilize with buffers (pH 7–8).
  • Basic Conditions : Ester hydrolysis occurs above pH 10. Use aprotic solvents (e.g., THF) for basic reactions .
    Storage Recommendation : Store at –20°C under nitrogen to prevent degradation.

Advanced: What biological interactions are reported for trifluoromethyl-containing azetidine derivatives?

Methodological Answer:
While direct studies on Methyl 3-ethylazetidine-3-carboxylate are limited, analogous compounds show:

  • Enzyme Inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinases) .
  • Cellular Uptake : Fluorination improves membrane permeability. Assess via LC-MS in cell lysates .
    Contradiction Alert : Bioactivity may vary due to stereochemistry. Perform enantiomer-specific assays .

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